2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane
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Overview
Description
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane typically involves the reaction of dibromodifluoromethane (CF₂Br₂) with suitable precursors under controlled conditions. One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using CF₂Br₂ in the presence of catalytic eosin Y at room temperature . This method offers broad functional group tolerance and proceeds smoothly to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Radical Reactions: The compound can participate in radical-mediated reactions, such as [3 + 2]-cycloaddition reactions, to form difluorocyclopentanones.
Common Reagents and Conditions
Common reagents used in these reactions include dibromodifluoromethane (CF₂Br₂), catalytic eosin Y, and radical initiators. Reaction conditions often involve room temperature and visible light irradiation to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various bromodifluoromethylated compounds and difluorocyclopentanones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioactivity.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane exerts its effects involves the interaction of its bromodifluoromethyl group with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to significant changes in their chemical and physical properties. The exact molecular pathways involved depend on the specific application and target system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromodifluoromethylated and fluorinated oxathiolanes, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and (trifluoromethyl)trimethylsilane (TMSCF₃) .
Uniqueness
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is unique due to its specific combination of bromodifluoromethyl and pentafluoro groups, which impart distinct reactivity and stability. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C4BrF7OS |
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Molecular Weight |
309.00 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-2,4,4,5,5-pentafluoro-1,3-oxathiolane |
InChI |
InChI=1S/C4BrF7OS/c5-1(6,7)4(12)13-2(8,9)3(10,11)14-4 |
InChI Key |
JORTVIYARGWFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(SC(O1)(C(F)(F)Br)F)(F)F)(F)F |
Origin of Product |
United States |
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